3-Fluoro-2-(1H-pyrazol-4-YL)aniline
Description
3-Fluoro-2-(1H-pyrazol-4-YL)aniline is a fluorinated aniline derivative featuring a pyrazole ring at the ortho position of the aromatic amine. The compound combines the electron-withdrawing effects of fluorine with the heterocyclic pyrazole moiety, making it a promising candidate for agrochemical and pharmaceutical applications.
Properties
IUPAC Name |
3-fluoro-2-(1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGRCPJNBHXXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CNN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(1H-pyrazol-4-YL)aniline typically involves the formation of the pyrazole ring followed by the introduction of the fluorine atom and the aniline group. One common method is the cyclization of hydrazine with a suitable diketone to form the pyrazole ring, followed by electrophilic substitution to introduce the fluorine atom. The aniline group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(1H-pyrazol-4-YL)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Fluoro-2-(1H-pyrazol-4-YL)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(1H-pyrazol-4-YL)aniline involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Halogen-Substituted Pyrazole-Aniline Derivatives
- 3-Fluoro-2-(1H-pyrazol-4-YL)aniline : Features a fluorine atom at position 3 and a pyrazole at position 2. The fluorine’s electronegativity may enhance binding to hydrophobic enzyme pockets compared to bulkier substituents like chlorine .
- Compound 5g () : A 1,3,4-oxadiazole derivative with a 4-bromobenzylthio group and trifluoromethyl-pyrazole. The trifluoromethyl group increases electron-withdrawing effects, while the oxadiazole ring enhances fungicidal activity via SDH inhibition .
- Patent Compounds () : Halogenated sulfonamides with pyrazol-4-yl groups. These derivatives exhibit pesticidal activity, suggesting that fluorine in this compound could similarly optimize agrochemical efficacy .
Pyrazole-Linked Heterocycles
- 1,3,4-Thiadiazole Derivatives () : Incorporate nitro and methyl groups on the pyrazole ring, showing antimicrobial activity. The absence of a thiadiazole ring in this compound may reduce broad-spectrum antimicrobial effects but improve selectivity .
- Pyrazolo[3,4-b]pyridine Analogue (): Replaces pyrazole with a pyrazolo-pyridine system.
Bioactivity Profiles
Key Observations :
- Fluorine in the target compound may enhance target affinity compared to chlorine in analogs like 3-chloro-4-fluoroaniline derivatives () .
- The absence of oxadiazole/thiadiazole rings likely reduces fungicidal potency compared to –2 compounds but improves synthetic accessibility .
Molecular Interactions
- SDH Inhibition () : Compound 5g binds SDH (PDB: 2FBW) via carbonyl interactions. The target compound’s pyrazole NH and fluorine may mimic these interactions, albeit with reduced potency due to lacking oxadiazole .
- Electrostatic Effects : Fluorine’s electron-withdrawing nature could enhance binding to enzymes like SDH, similar to trifluoromethyl groups in compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
